L-Leucine (13C6) can be synthesized from natural sources or produced synthetically. It is commonly available through biochemical suppliers such as Thermo Fisher Scientific and Cambridge Isotope Laboratories, which provide it for use in various analytical techniques, including mass spectrometry.
L-Leucine belongs to the category of amino acids, specifically classified as a branched-chain amino acid due to its aliphatic side chain. It is categorized under essential amino acids, meaning it cannot be synthesized by the human body and must be obtained through diet.
The synthesis of L-Leucine (13C6) typically involves the incorporation of carbon-13 into the standard L-Leucine structure through various chemical reactions. One common method is through the fermentation process using specific strains of bacteria that can utilize carbon sources enriched with carbon-13.
The production process often involves:
L-Leucine (13C6) participates in various biochemical reactions, primarily involving protein synthesis. It acts as a substrate for enzymes that catalyze the formation of peptide bonds during translation.
In metabolic studies, L-Leucine (13C6) can be used as a tracer to monitor protein turnover and synthesis rates. Techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are employed to analyze its incorporation into proteins.
L-Leucine acts through several mechanisms:
Research indicates that L-Leucine can significantly enhance muscle protein synthesis rates when administered during or after exercise, making it a popular supplement among athletes and bodybuilders.
L-Leucine (13C6) has several scientific applications:
Principles of SILAC: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) leverages non-radioactive isotopic labels for quantitative proteomics. L-Leucine-¹³C₆, with all six carbon atoms replaced by ¹³C, introduces a 6-Da mass shift in peptides. This enables precise differentiation between "light" (unlabeled) and "heavy" (labeled) proteomes via mass spectrometry. Cells cultured in ¹³C₆-leucine media incorporate the isotope during protein synthesis, allowing accurate quantification of protein expression dynamics across experimental conditions [1] [8].
Table 1: Key Applications of ¹³C₆-Leucine in SILAC and Metabolic Studies
Application | Experimental Design | Key Outcome |
---|---|---|
SILAC Proteomics | Comparison of protein expression in control vs. treated cells | Quantification of >98% labeled peptides with 6-Da mass shifts [1] |
Muscle Protein Turnover | Paired with l-[¹³C₆]phenylalanine tracer | Measurement of fractional synthetic rates (FSR) and breakdown kinetics [2] |
TCA Cycle Flux Mapping | ¹³C₆-leucine as precursor for acetyl-CoA | Detection of ¹³C-labeled citrate and α-ketoglutarate [6] |
Metabolic Flux Analysis (MFA): Beyond proteomics, ¹³C₆-leucine serves as a tracer in ¹³C-MFA to quantify intracellular reaction rates. Leucine catabolism produces acetyl-CoA and acetoacetate, which enter central carbon metabolism. Nuclear Magnetic Resonance (NMR) or LC-MS detection of ¹³C isotopomers in downstream metabolites (e.g., citrate, glutamate) reveals flux partitioning through glycolysis, TCA cycle, and lipid synthesis pathways. This approach identified increased reductive glutamine metabolism in cancer cells [6] [7]. In one study, >300 endogenous metabolites were cataloged using ¹³C₆-labeled media, revealing novel pathways like ribonate synthesis in HCT116 cells [7].
Mass Spectrometric Resolution: Deuterated leucine (e.g., D₁₀-leucine) generates +4-Da to +10-Da mass shifts but exhibits chromatographic co-elution issues due to hydrophobicity differences. In contrast, ¹³C₆-leucine maintains near-identical physicochemical properties to unlabeled leucine, ensuring co-elution of light/heavy pairs and reducing quantification errors. This is critical for high-resolution MS workflows like dynamic SILAC, which measures protein turnover kinetics [8].
Table 2: Isotopolog Performance Comparison in Tracer Studies
Parameter | ¹³C₆-Leucine | Deuterated Leucine (e.g., D₁₀) |
---|---|---|
Mass Shift (Da) | +6 | +4 to +10 |
Chromatographic Behavior | Matches natural leucine | Retention time deviations |
Isotope Effect | Negligible | Altered reaction kinetics |
Labeling Efficiency | >95% in eukaryotes [8] | Variable (≤85% in prokaryotes [3]) |
Metabolic Pathway Interference: Deuterium isotopes induce kinetic isotope effects (KIEs) by altering bond cleavage rates. Studies show deuterated leucine can impair transamination or oxidative decarboxylation steps, skewing flux measurements in branched-chain amino acid (BCAA) metabolism. Conversely, ¹³C₆-leucine exerts minimal KIEs due to the smaller mass difference relative to ¹²C, preserving enzymatic reaction rates and yielding physiologically relevant flux data [6] [8]. In Bifidobacterium SILAC experiments, ¹³C₆-leucine achieved 85% incorporation without growth defects, whereas deuterated analogs reduced growth rates by 15–30% [3].
Eukaryotic Cell Systems: For mammalian cells, leucine-free SILAC media (e.g., DMEM, RPMI-1640) must be supplemented with ¹³C₆-leucine at 28–73 mg/L, mirroring physiological concentrations. Serum dialyzation is essential to remove unlabeled leucine, and "labeling checks" require ≥6 cell doublings for >98% incorporation [7] [8]. Arginine-to-proline conversion can occur in some lines (e.g., HEK293), necessitating proline supplementation to avoid false labels [8].
Prokaryotic Adaptation: Bacteria like Bifidobacterium longum require custom media formulations. Semidefined medium for B. longum (SDMBL) uses dialyzed MRS broth permeate, with ¹³C₆-leucine replacing natural leucine. Complete incorporation requires 9.3 generations, verified via SDS-PAGE and MS detection of +6-Da peptides (e.g., glutamine synthetase). Growth rates remain unaffected (μ = 0.54 h⁻¹), confirming biocompatibility [3].
Table 3: Troubleshooting ¹³C₆-Leucine Labeling Challenges
Challenge | Solution | Validated System |
---|---|---|
Incomplete Labeling | Extend culture to ≥6 (eukaryotes) or 9 (prokaryotes) generations | HCT116, B. longum [3] [7] |
Isotope Dilution | Use dialyzed serum; purify amino acid contaminants | HeLa, NIH 3T3 [8] |
Metabolic Conversion | Add 200 mg/L proline to SILAC media | COS7, Jurkat [8] |
Cell Growth Inhibition | Titrate ¹³C₆-leucine (20–100 mg/L) | U2OS, A549 [8] |
Pathway Activity Validation: In "deep labeling" workflows, ¹³C₆-leucine is paired with uniformly ¹³C-labeled glucose/amino acids to map endogenous synthesis. LC-HRMS detection of ¹³C enrichment in >1,300 metabolites confirms pathway activity (e.g., TCA cycle intermediates show uniform ¹³C, while serum-derived lipids show partial ¹²C) [7].
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